

spectroscopic characterization of 5-isopropyl-1,3,4-thiadiazol-2-amine

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Compound of Interest

Compound Name: 5-Isopropyl-1,3,4-thiadiazol-2-amine

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An In-Depth Technical Guide to the Spectroscopic Characterization of **5-isopropyl-1,3,4-thiadiazol-2-amine**

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of **5-isopropyl-1,3,4-thiadiazol-2-amine** (CAS No. 27115-74-8), a heterocyclic compound of interest in medicinal chemistry and drug development.^[1] The 1,3,4-thiadiazole scaffold is a privileged structure known to impart a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[2][3][4]} Accurate and unambiguous characterization is the bedrock of any research and development effort, ensuring compound identity, purity, and the integrity of subsequent biological data. This document offers a multi-technique spectroscopic approach, integrating Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy. For each technique, we present not only the protocol but also the underlying scientific rationale for interpreting the spectral data, providing researchers with a self-validating system for characterization.

Introduction: The Thiadiazole Core in Modern Chemistry

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, a motif that has garnered significant attention from synthetic and medicinal

chemists.[5] Its metabolic stability and capacity for diverse molecular interactions make it a valuable scaffold in drug design.[4] The specific analyte, **5-isopropyl-1,3,4-thiadiazol-2-amine**, features a primary amine at the 2-position and an isopropyl group at the 5-position. These functional groups provide distinct spectroscopic handles that allow for its definitive identification. This guide will systematically explore the expected spectroscopic signature of this molecule.

Below is the chemical structure of the target compound, with key atoms numbered for reference in the subsequent spectroscopic analysis.

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